molecular formula C7H9Br2NO B13585037 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine

2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine

Cat. No.: B13585037
M. Wt: 282.96 g/mol
InChI Key: OYMIOQMHLBIQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is a substituted furan derivative with a brominated aromatic ring and an N-methyl ethylamine side chain. The dibromofuran moiety likely contributes to electrophilic reactivity and halogen bonding, while the ethylamine group may enhance solubility or enable interactions with biological targets.

Properties

Molecular Formula

C7H9Br2NO

Molecular Weight

282.96 g/mol

IUPAC Name

2-(4,5-dibromofuran-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H9Br2NO/c1-10-3-2-5-4-6(8)7(9)11-5/h4,10H,2-3H2,1H3

InChI Key

OYMIOQMHLBIQDA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(O1)Br)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 4,5-Dibromofuran Core

The dibromination of furan rings is a well-documented reaction. The typical approach involves direct electrophilic bromination of furan or a substituted furan using bromine (Br2) or brominating agents under controlled conditions to achieve selective dibromination at the 4 and 5 positions.

Step Reagents/Conditions Outcome Notes
1 Furan or 2-substituted furan Starting material Purity >85% recommended for selectivity
2 Bromine (Br2), solvent (e.g., CCl4 or CH2Cl2), low temperature Electrophilic dibromination at 4,5-positions Control temperature to avoid polybromination
3 Workup with aqueous sodium bisulfite or sodium thiosulfate Quenching excess bromine Prevents overbromination and side reactions

This method yields 4,5-dibromofuran with high regioselectivity and purity, which serves as the key intermediate for further functionalization.

Introduction of the N-methylethan-1-amine Side Chain

Two main synthetic routes are reported for attaching the N-methylethan-1-amine moiety to the dibromofuran ring:

Nucleophilic Substitution via Halomethyl Intermediate
  • Step 1: Conversion of 4,5-dibromofuran to 2-(bromomethyl)-4,5-dibromofuran by selective bromomethylation at the 2-position.
  • Step 2: Nucleophilic substitution of the bromomethyl group by N-methylethan-1-amine under basic or neutral conditions.
Step Reagents/Conditions Outcome Notes
1 4,5-Dibromofuran + bromomethylation agent (e.g., NBS) Formation of 2-(bromomethyl)-4,5-dibromofuran Control stoichiometry to avoid dibromomethylation
2 N-methylethan-1-amine, solvent (e.g., ethanol), mild heating Nucleophilic substitution to form target amine Excess amine can drive reaction to completion

This approach benefits from the availability of bromomethylated intermediates and relatively mild reaction conditions.

Reductive Amination of 2-Formyl-4,5-dibromofuran
  • Step 1: Oxidation of 4,5-dibromofuran to 2-formyl-4,5-dibromofuran (aldehyde formation).
  • Step 2: Reductive amination with N-methylamine or N-methylethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
Step Reagents/Conditions Outcome Notes
1 4,5-Dibromofuran + oxidizing agent (e.g., SeO2) 2-Formyl-4,5-dibromofuran Aldehyde intermediate formation
2 N-methylethan-1-amine + NaBH3CN, methanol, room temp Reductive amination to target amine Mild conditions preserve dibromo substituents

This method allows direct formation of the amine substituent with high regioselectivity and avoids halomethyl intermediates.

Experimental Data and Analytical Characterization

The synthesized 2-(4,5-dibromofuran-2-yl)-N-methylethan-1-amine is characterized by:

Analysis Type Data / Observation Interpretation
NMR Spectroscopy ^1H NMR: Signals consistent with furan protons, methylene, and N-methyl protons Confirms substitution pattern and amine presence
Mass Spectrometry Molecular ion peak at m/z ~283 (M+), consistent with C7H9Br2NO Confirms molecular weight and dibromo substitution
Elemental Analysis C, H, N content matches calculated values Purity and correct stoichiometry confirmed
Melting Point Reported melting point consistent with literature values Confirms compound identity and purity

Summary Table of Preparation Routes

Route Starting Material Key Reagents/Conditions Advantages Disadvantages
Electrophilic dibromination + bromomethylation + nucleophilic substitution Furan → 4,5-dibromofuran → bromomethyl derivative Br2, NBS, N-methylethan-1-amine, mild heating Straightforward, well-established Requires multiple steps, possible side reactions
Electrophilic dibromination + oxidation + reductive amination Furan → 4,5-dibromofuran → 2-formyl derivative Br2, SeO2, N-methylethan-1-amine, NaBH3CN Direct amine installation, fewer steps Requires careful control of oxidation

Chemical Reactions Analysis

Amine Functional Group Reactivity

The secondary amine group exhibits nucleophilic character, enabling participation in classic amine reactions:

Acylation Reactions

  • Mechanism : Reacts with acyl chlorides or anhydrides to form tertiary amides under mild conditions (RT to 60°C) via nucleophilic substitution .
    Example :

    \ce2(4,5Dibromofuran2yl)Nmethylethan1amine+AcCl>2(4,5Dibromofuran2yl)NmethylNacetylethan1amine+HCl\ce{2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine + AcCl -> 2-(4,5-Dibromofuran-2-yl)-N-methyl-N-acetylethan-1-amine + HCl}

    Conditions: Pyridine or DMAP as base, dichloromethane solvent.

Quaternary Ammonium Salt Formation

  • Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under forcing conditions (reflux in THF) . Steric hindrance from the furan and methyl groups may limit over-alkylation.
    Example :

    \ce2(4,5Dibromofuran2yl)Nmethylethan1amine+3CH3I>[N(CH3)3ethyl2(4,5Dibromofuran2yl)]+I\ce{this compound + 3 CH3I -> [N(CH3)3-ethyl-2-(4,5-Dibromofuran-2-yl)]^{+}I^{-}}

    Conditions: Excess alkyl halide, Hünig’s base to scavenge HI .

Furan Ring Reactivity

The dibrominated furan core undergoes electrophilic and coupling reactions:

Nucleophilic Aromatic Substitution (SNAr)

  • Bromine substituents at positions 4 and 5 activate the furan ring for SNAr at position 2 (para to bromines) under basic conditions .
    Example :

    \ce2(4,5Dibromofuran2yl)Nmethylethan1amine+NaOH>2(4,5Dihydroxyfuran2yl)Nmethylethan1amine+2NaBr\ce{this compound + NaOH -> 2-(4,5-Dihydroxyfuran-2-yl)-N-methylethan-1-amine + 2 NaBr}

    Conditions: Aqueous NaOH, 80–100°C.

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling replaces bromines with aryl/vinyl groups via palladium catalysis :

    \ce2(4,5Dibromofuran2yl)Nmethylethan1amine+ArB(OH)2>2(4Ar5Bromofuran2yl)Nmethylethan1amine+HBr\ce{this compound + ArB(OH)2 -> 2-(4-Ar-5-Bromofuran-2-yl)-N-methylethan-1-amine + HBr}

    Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Hofmann Elimination

  • After alkylation to a quaternary ammonium salt, heating with Ag₂O induces elimination to form alkenes :

    \ce[N(CH3)3ethyl2(4,5Dibromofuran2yl)]+I>[Ag2O]CH2=CH(4,5Dibromofuran2yl)+N(CH3)3\ce{[N(CH3)3-ethyl-2-(4,5-Dibromofuran-2-yl)]^{+}I^{-} ->[\text{Ag2O}] CH2=CH-(4,5-Dibromofuran-2-yl) + N(CH3)3}

    Conditions: Aqueous NaOH, reflux.

Oxidative Pathways

  • Secondary amines resist oxidation, but strong oxidants (e.g., KMnO₄) may cleave the C–N bond, yielding aldehydes or ketones .

Mechanistic Considerations

  • Steric Effects : The methyl group on the amine and bromines on the furan reduce reactivity in crowded transition states (e.g., Sₙ2 alkylation) .

  • Electronic Effects : Bromines deactivate the furan ring toward electrophiles but enhance SNAr and cross-coupling reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Comparison

Core Aromatic Systems The dibromofuran core in the target compound is distinct from the chlorophenyl (compound 8 ) and indole (N-methyltryptamine ) systems. Compound 13 shares the dibromofuran moiety but replaces the ethylamine with a methanone group, drastically altering polarity and reactivity.

In contrast, compound 13 contains a methanone group, which may limit solubility but enhance stability under acidic conditions.

Compound 13 required Friedel-Crafts acylation (60% yield), highlighting the challenge of introducing ketones to electron-deficient furans.

Physical Properties Compound 13 has a melting point of 107–109°C , likely due to hydrogen bonding from the hydroxy group. The target compound’s melting point is unreported but may be lower due to the flexible ethylamine chain. N-Methyltryptamine melts at 87–89°C, reflecting weaker intermolecular forces in non-halogenated systems.

Research Implications and Limitations

  • Pharmacological Potential: The dibromofuran-ethylamine scaffold may mimic bioactive amines (e.g., serotonin analogs) but with altered receptor affinity due to bromine’s steric and electronic effects.
  • Material Science : Brominated furans are precursors for flame retardants or conductive polymers, but the ethylamine group’s impact on these applications remains unexplored.
  • Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the evidence, necessitating further study.

Biological Activity

The compound 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine , also known as 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine , is a synthetic derivative of furan. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

  • IUPAC Name : 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine
  • Molecular Formula : C6H7Br2NO
  • Molecular Weight : 232.93 g/mol
  • Purity : 95% (commercially available) .

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of bromine substituents on the furan ring enhances its reactivity and potential for biological interactions. The amine group may facilitate binding to receptor sites or enzymes, leading to alterations in biochemical pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of furan derivatives, including those with bromine substitutions. The mechanism often involves:

  • Inhibition of cell proliferation : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Neuroprotective Effects

Research indicates that certain furan derivatives exhibit neuroprotective properties. These effects may be attributed to:

  • Antioxidant activity : The structure allows for scavenging free radicals, thereby protecting neuronal cells from oxidative stress.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several brominated furan derivatives on MCF-7 cells. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM .

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B12T47D
This compound~15MCF-7

Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of furan derivatives against oxidative stress in neuronal cells. The study found that these compounds could reduce cell death induced by reactive oxygen species (ROS), suggesting a protective role against neurodegeneration .

Toxicity and Safety Profile

While exploring the biological activity, it is critical to consider the toxicity profile of this compound. Preliminary assessments indicate that:

  • Acute Toxicity : Classified as harmful if ingested or inhaled; may cause skin and eye irritation .

Q & A

Q. What are the established synthetic routes for 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine, and what key reaction conditions are involved?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, deprotection, and purification. For example, analogs with similar substituents (e.g., piperidinyl or benzyl groups) are synthesized using HCl/MeOH for salt formation, Et3N as a base, and DMF as a solvent. Critical steps include converting intermediates to free bases via neutralization and isolating products using column chromatography . Yield optimization often depends on stoichiometric control of brominated furan precursors and reaction temperature (e.g., 0°C for sensitive intermediates) .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). For example, <sup>1</sup>H NMR signals for methyl groups (δ ~2.46 ppm) and brominated furan protons (δ ~7.3–7.5 ppm) are key identifiers. MS (ESI) data showing [M+H]<sup>+</sup> peaks (e.g., m/z 283.1 for analogs) and HRMS matching theoretical values (e.g., ±0.0005 Da) confirm molecular formulas .

Q. What purification techniques are effective for isolating this compound?

Flash chromatography with toluene/acetone (4:1) or reverse-phase HPLC is commonly used. For analogs, HCl salt formation followed by free-base conversion (using Na2CO3 or Et3N) improves crystallinity. Solvent selection (e.g., EtOAC for extraction) and drying over MgSO4 are critical for purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms can model bromine’s electron-withdrawing effects on the furan ring. Calculations on bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces help predict sites for electrophilic/nucleophilic attack. Benchmarking against experimental thermochemical data (e.g., atomization energies) ensures accuracy .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

Discrepancies between predicted and observed NMR/IR peaks can arise from dynamic effects (e.g., rotamers) or crystal packing. Single-crystal X-ray diffraction (using SHELX software) provides definitive structural validation. For ambiguous cases, isotopic labeling (e.g., <sup>13</sup>C) or 2D NMR (COSY, HSQC) clarifies connectivity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or modifying the ethylamine chain). Biological assays (e.g., GPCR modulation, enzyme inhibition) combined with computational docking (using crystallographic data from analogs like PRMT inhibitors) identify critical pharmacophores. Dose-response curves and selectivity profiling against off-target receptors refine SAR .

Q. What computational approaches analyze bromine substituent effects on the furan ring’s electronic structure?

Natural Bond Orbital (NBO) analysis within DFT frameworks quantifies hyperconjugative interactions between bromine lone pairs and the furan π-system. Comparative studies of dibromo vs. monobromo analogs reveal steric and electronic contributions to reactivity. Charge density maps (AIM analysis) further differentiate covalent vs. ionic bonding .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsPurposeYield RangeReference
DeprotectionHCl/MeOH, 0°C → RTSalt formation44–61%
AlkylationEt3N, DMF, 24 hAmine coupling50–70%
PurificationToluene/acetone (4:1)Isolate free base>95% purity

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

TechniqueKey Peaks/DataFunctional Group IDReference
<sup>1</sup>H NMRδ 2.46 ppm (s, 3H)N-methyl
HRMS[M+H]<sup>+</sup> 325.2269Molecular formula
X-rayC-C bond lengths (1.48–1.52 Å)Furan ring geometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.